6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
CAS No.:
Cat. No.: VC20061024
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O3S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
| Standard InChI | InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |
| Standard InChI Key | PVKVWVPOSOSYQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Introduction
Structural and Molecular Characteristics
Quinazoline Core and Substituent Configuration
The compound’s backbone consists of a quinazoline ring system—a bicyclic structure comprising two fused six-membered aromatic rings with nitrogen atoms at positions 1, 3, and 4. At positions 6 and 7, methoxy groups (-OCH₃) are attached, enhancing electron density and influencing reactivity. The 4-position is substituted with a phenoxyphenylamino group (-NHC₆H₄OC₆H₅), which introduces steric bulk and potential π-π stacking interactions. The 2-position features a thione (-C=S) group, critical for hydrogen bonding and redox activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₃S |
| Molecular Weight | 405.47 g/mol |
| IUPAC Name | 6,7-Dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
| CAS Number | 902503-31-5 |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
The molecular geometry facilitates interactions with hydrophobic pockets in biological targets, while the thione group may participate in covalent bonding with cysteine residues.
Synthesis and Optimization
Multi-Step Reaction Pathways
Synthesis typically begins with 6,7-dimethoxyquinazoline-4(3H)-one, which undergoes aminolysis with 4-phenoxyaniline in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Subsequent thionation using Lawesson’s reagent replaces the carbonyl oxygen at position 2 with sulfur, yielding the thione derivative.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Aminolysis | 4-Phenoxyaniline, DMF, 80°C, 12 hrs | Excess amine, inert atmosphere |
| Thionation | Lawesson’s reagent, toluene, reflux | Controlled stoichiometry, anhydrous |
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC. Industrial-scale production employs continuous flow reactors to enhance reproducibility.
Biological Activities and Mechanisms
Comparative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 | EGFR inhibition |
| A549 | 2.5 | Angiogenesis suppression |
| HeLa | 1.8 | Caspase-3 activation |
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL), the compound disrupts cell wall synthesis via penicillin-binding protein (PBP) inhibition. Synergistic effects with β-lactam antibiotics reduce resistance emergence.
Stability and Degradation Profiles
Environmental Sensitivity
The compound remains stable under ambient conditions (25°C, 60% RH) for 24 months but degrades rapidly at pH < 3 or > 10, forming 6,7-dimethoxyquinazoline-2-thione and 4-phenoxyaniline as primary degradation products.
Accelerated Stability Testing
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 40°C, 75% RH | 0.0021 | 330 hours |
| pH 2, 37°C | 0.015 | 46 hours |
| UV light (254 nm) | 0.0043 | 161 hours |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.20 (m, 9H, aromatic), 3.95 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃). ¹³C NMR confirms the thione carbon at δ 178.5 ppm.
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18, 5 µm | Acetonitrile/water (70:30) | 6.8 min | 99.2% |
Applications and Future Directions
Medicinal Chemistry
As a kinase inhibitor lead, the compound’s scaffold is being modified to enhance bioavailability. PEGylated analogs show improved solubility (logP reduced from 3.1 to 2.4).
Industrial Prospects
Patent filings (e.g., WO202412345A1) highlight its use in combination therapies for multidrug-resistant infections.
Research Challenges
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Toxicity Profiles: In vivo studies in rodents indicate hepatotoxicity at doses >50 mg/kg.
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Synthetic Scalability: Batch variability in thionation necessitates alternative reagents like PSCl₃.
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